3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
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Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is a heterocyclic compound that features a benzoxazine ring fused with an aldehyde group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Reduction: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-methanol
Substitution: Various substituted benzoxazines depending on the substituent introduced.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for various applications .
Properties
CAS No. |
669050-73-1 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-8-9(5-7)12-4-3-10-8/h1-2,5-6,10H,3-4H2 |
InChI Key |
DJANLTLBMCHTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
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